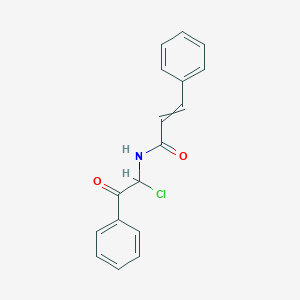
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by its complex structure, which includes an acetyl group, a benzyl group, a methyl group, and a phenyl group attached to a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with pyridinone precursors under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions often involve moderate to high temperatures and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification. The industrial synthesis may also employ automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-phenylpyridin-2(1H)-one: Lacks the acetyl and benzyl groups, resulting in different chemical properties.
3-Benzyl-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure but without the acetyl group.
5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one: Lacks the benzyl group.
Uniqueness
5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one is unique due to the presence of all four functional groups (acetyl, benzyl, methyl, and phenyl) attached to the pyridinone ring
Propriétés
Numéro CAS |
918542-40-2 |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
5-acetyl-3-benzyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C21H19NO2/c1-15-19(13-17-9-5-3-6-10-17)21(24)22(14-20(15)16(2)23)18-11-7-4-8-12-18/h3-12,14H,13H2,1-2H3 |
Clé InChI |
FBZXUCZLRWTHEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

dimethylsilane](/img/structure/B12603430.png)
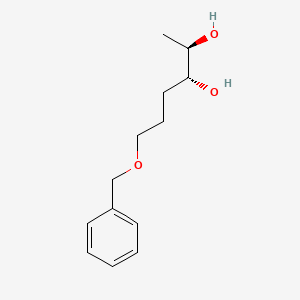
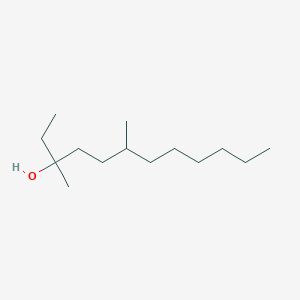
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
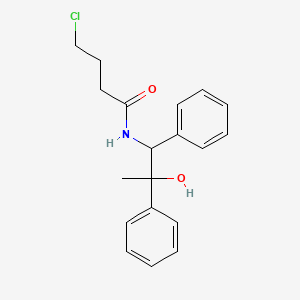
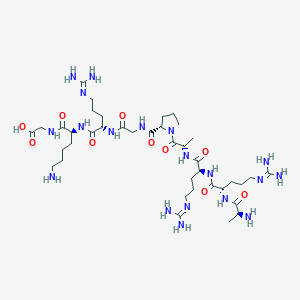
![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
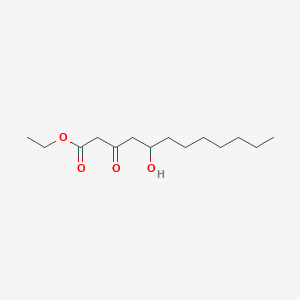

![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
